An In-Depth Technical Guide to the Physicochemical Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine
An In-Depth Technical Guide to the Physicochemical Characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine
Introduction: The Strategic Imperative of Early-Stage Physicochemical Profiling
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more resonant. The journey from a promising hit compound to a viable clinical candidate is fraught with challenges, many of which are rooted in suboptimal physicochemical properties. A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is intrinsically linked to its fundamental characteristics such as ionization state (pKa), lipophilicity (logP/D), solubility, and solid-state form.[1] Neglecting a thorough investigation of these parameters during the early discovery and lead optimization phases can lead to costly late-stage failures.
This guide provides a comprehensive technical overview of the essential physicochemical characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, a novel heterocyclic building block with potential applications in medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a detailed roadmap for its characterization. We will delve into the theoretical underpinnings and practical execution of key assays, explaining the causal relationships between experimental choices and the quality of the data generated. The protocols described herein are designed to be self-validating, ensuring the trustworthiness and reproducibility of the results.
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine, with a molecular formula of C8H15FN2 and a molecular weight of 158.22, presents an interesting case study.[2] Its structure incorporates two basic nitrogen centers in the azetidine and piperidine rings, and a fluorine atom that can influence both basicity and lipophilicity.[3] A comprehensive understanding of its physicochemical properties is therefore critical to unlocking its therapeutic potential.
| Property | Value | Source |
| CAS Number | 1403769-88-9 | BLDpharm[2] |
| Molecular Formula | C8H15FN2 | BLDpharm[2] |
| Molecular Weight | 158.22 | BLDpharm[2] |
| Structure | ![]() | BLDpharm[2] |
Section 1: Ionization Constant (pKa) Determination
The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that governs a molecule's charge state at a given pH. For (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, which contains two basic nitrogen atoms, the pKa values will dictate its solubility, permeability, and potential for ionic interactions with biological targets.
Theoretical Considerations and Experimental Rationale
The two nitrogen atoms in the molecule are expected to have distinct pKa values. The piperidine nitrogen, being a secondary amine, is typically more basic than the azetidine nitrogen, which is also a secondary amine but in a more strained ring system. The presence of the electron-withdrawing fluorine atom on the piperidine ring is expected to lower the pKa of the piperidine nitrogen. Accurately determining these two pKa values is crucial for predicting the compound's behavior in different physiological environments, such as the stomach (pH 1-2) and the intestines (pH 6-7.5).
Potentiometric titration is a robust and widely used method for pKa determination.[4][5] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the resulting change in pH. The inflection points in the titration curve correspond to the pKa values.
Experimental Protocol: Potentiometric Titration
Objective: To determine the pKa values of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine in an aqueous solution.
Materials:
-
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Potassium hydroxide (KOH)
-
Deionized water
-
Calibrated pH meter and electrode
-
Automatic titrator (recommended)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Initial pH Measurement: Place the solution on a stir plate, add a stir bar, and immerse the calibrated pH electrode. Record the initial pH.
-
Titration with Acid: Titrate the solution with 0.1 M HCl, adding small, precise volumes (e.g., 0.05 mL increments) and recording the pH after each addition. Continue the titration until a clear inflection point is observed and the pH stabilizes at a low value.
-
Titration with Base: In a separate experiment, titrate a fresh solution of the compound with 0.1 M KOH in a similar stepwise manner until the pH stabilizes at a high value.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the midpoint of the buffer regions (the flattest parts of the curve) or the inflection points of the first derivative plot.
Caption: Workflow for pKa determination by potentiometric titration.
Illustrative Data Presentation
| Parameter | Illustrative Value |
| pKa1 (most basic) | 9.5 ± 0.1 |
| pKa2 (less basic) | 7.2 ± 0.1 |
Section 2: Lipophilicity (logP and logD) Determination
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its membrane permeability, protein binding, and metabolic stability. It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) at a specific pH for ionizable compounds.[6]
Theoretical Considerations and Experimental Rationale
For an ionizable compound like (R)-1-(Azetidin-3-YL)-3-fluoropiperidine, logD is a more physiologically relevant parameter than logP because it accounts for the distribution of both the neutral and ionized forms.[6] The shake-flask method is the gold standard for logP/D determination due to its direct measurement of partitioning.[7][8]
Experimental Protocol: Shake-Flask Method for logD7.4
Objective: To determine the distribution coefficient of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine at pH 7.4.
Materials:
-
(R)-1-(Azetidin-3-YL)-3-fluoropiperidine
-
1-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vortex mixer
-
Centrifuge
-
HPLC with UV or MS detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Partitioning: In a glass vial, add a known volume of the stock solution to a mixture of 1-octanol and PBS (pH 7.4) at a 1:1 volume ratio.
-
Equilibration: Cap the vial and vortex vigorously for 1-2 minutes. Place the vial on a shaker for 1-2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-30 minutes to achieve complete separation of the aqueous and octanol phases.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a validated HPLC method.
-
Calculation: Calculate logD7.4 using the formula: logD7.4 = log([Compound]octanol / [Compound]aqueous)
Caption: Workflow for logD determination by the shake-flask method.
Illustrative Data Presentation
| Parameter | Illustrative Value |
| logP (calculated for neutral species) | 1.8 |
| logD at pH 7.4 | 0.5 |
Section 3: Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Poor solubility is a major hurdle in drug development.[9] Two types of solubility are typically measured: kinetic and thermodynamic.
Theoretical Considerations and Experimental Rationale
-
Kinetic Solubility: This is a high-throughput screening assay that measures the solubility of a compound from a DMSO stock solution. It often overestimates the true solubility as it can form supersaturated solutions or amorphous precipitates.[10][11] It is useful for early-stage compound ranking.
-
Thermodynamic Solubility: This measures the equilibrium solubility of the most stable crystalline form of the compound and is considered the "true" solubility.[1][12] It is a lower-throughput but more accurate assay, critical for lead optimization and pre-formulation studies.
Experimental Protocol: Kinetic and Thermodynamic Solubility Assays
Kinetic Solubility Assay:
-
Prepare serial dilutions of a high-concentration DMSO stock of the compound.
-
Add these dilutions to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate.
-
Incubate for a short period (e.g., 2 hours) with shaking.
-
Measure the turbidity or analyze the supernatant after filtration/centrifugation by HPLC-UV or another suitable method.
Thermodynamic Solubility Assay:
-
Add an excess of the solid compound to an aqueous buffer in a vial.
-
Shake the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
Filter the suspension to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method (e.g., HPLC).
Illustrative Data Presentation
| Assay Type | Solubility (µg/mL) |
| Kinetic Solubility (pH 7.4) | > 200 |
| Thermodynamic Solubility (pH 7.4) | 85 |
Section 4: Solid-State Characterization
The solid-state properties of an active pharmaceutical ingredient (API) can significantly impact its stability, solubility, and manufacturability.[13][14][15] It is crucial to identify the most stable crystalline form (polymorph) and characterize its properties.
Theoretical Considerations and Experimental Rationale
A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid.[16] These forms can have different melting points, solubilities, and stabilities.[17] Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are essential for solid-state characterization.
Key Solid-State Analysis Techniques
-
X-ray Powder Diffraction (XRPD): Provides a unique "fingerprint" for a crystalline solid, allowing for the identification of different polymorphs.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, used to determine melting point, purity, and identify polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, used to assess thermal stability and identify the presence of solvates or hydrates.
Caption: Core techniques for solid-state characterization of an API.
Illustrative Data Summary
| Technique | Illustrative Finding |
| XRPD | Crystalline solid, designated as Form I |
| DSC | Single sharp endotherm at 155 °C (melting point) |
| TGA | No significant weight loss below 200 °C |
Conclusion and Forward Look
This guide has outlined a comprehensive strategy for the physicochemical characterization of (R)-1-(Azetidin-3-YL)-3-fluoropiperidine. By systematically applying the described methodologies for determining pKa, logD, solubility, and solid-state properties, researchers can build a robust data package. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, enabling rational compound design, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The integration of these assays early in the drug discovery process is a hallmark of an efficient and data-driven research paradigm.
References
- Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?
- Auriga Research. Solid State Characterization.
- Cambridge MedChem Consulting. LogP/D.
- AlfatestLab. API: solid state robust characterization in key to cut costs and time!
- PubMed. Solid-state analysis of the active pharmaceutical ingredient in drug products.
- Ovid. Kinetic versus thermodynamic solubility temptations and risks.
- Pharmaceutical Technology. Exploring Solid-State Chemistry.
- Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
- Journal of Pharmaceutical and Biomedical Analysis. (1996, August). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods.
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- Protocols.io. (2024, September 23). LogP / LogD shake-flask method.
- Enamine. Aqueous Solubility Assay.
- Semantic Scholar. Interlaboratory study of log P determination by shake-flask and potentiometric methods.
- ResearchGate. Kinetic solubility: Experimental and machine-learning modeling perspectives.
- Creative Biolabs. Solubility Assessment Service.
- Slideshare. pKa and log p determination.
- PMC. Development of Methods for the Determination of pKa Values.
- ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and....
- BLDpharm. 1403769-88-9|(R)-1-(Azetidin-3-yl)-3-fluoropiperidine.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. 1403769-88-9|(R)-1-(Azetidin-3-yl)-3-fluoropiperidine|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. LogP / LogD shake-flask method [protocols.io]
- 9. creative-biolabs.com [creative-biolabs.com]
- 10. Aqueous Solubility Assay - Enamine [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. ovid.com [ovid.com]
- 13. solitekpharma.com [solitekpharma.com]
- 14. aurigaresearch.com [aurigaresearch.com]
- 15. alfatestlab.com [alfatestlab.com]
- 16. pharmtech.com [pharmtech.com]
- 17. Solid-state analysis of the active pharmaceutical ingredient in drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

